2-[[(2-Ethyl-4-hydroxybutyl)amino]methyl]-4-fluorophenol
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Overview
Description
2-[[(2-Ethyl-4-hydroxybutyl)amino]methyl]-4-fluorophenol, also known as EF-24, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic properties. EF-24 has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for the development of new drugs.
Mechanism of Action
2-[[(2-Ethyl-4-hydroxybutyl)amino]methyl]-4-fluorophenol works by targeting a protein called Nrf2, which plays a critical role in regulating the body's antioxidant response. By activating Nrf2, this compound increases the production of antioxidant enzymes, which help to protect cells from oxidative damage. Additionally, this compound has been found to inhibit the activity of NF-kB, a protein that is involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation, protect against oxidative stress, and inhibit the growth of cancer cells. Additionally, this compound has been found to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-[[(2-Ethyl-4-hydroxybutyl)amino]methyl]-4-fluorophenol in lab experiments is that it is a synthetic compound, which means that it can be easily produced in large quantities. Additionally, this compound has been found to have low toxicity, which makes it a relatively safe compound to use in experiments. However, one of the limitations of using this compound is that it is still a relatively new compound, and more research is needed to fully understand its potential therapeutic applications.
Future Directions
There are many potential future directions for research on 2-[[(2-Ethyl-4-hydroxybutyl)amino]methyl]-4-fluorophenol. One area of interest is its use as an anticancer agent. More research is needed to determine the specific mechanisms by which this compound induces apoptosis in cancer cells, as well as its potential efficacy in human clinical trials. Additionally, this compound has been found to have anti-inflammatory and antioxidant properties, which may make it a promising candidate for the treatment of other diseases, such as diabetes and cardiovascular disease. Further research is needed to fully explore the potential therapeutic applications of this compound.
Synthesis Methods
2-[[(2-Ethyl-4-hydroxybutyl)amino]methyl]-4-fluorophenol is synthesized through a multi-step process that involves the reaction of 4-fluorophenol with ethyl 4-bromobutyrate to form 2-ethyl-4-fluorophenol. This intermediate is then reacted with N,N-dimethylaminoethyl chloride to form 2-[[(2-ethyl-4-fluorophenyl)methyl]amino]ethyl chloride. Finally, this compound is reacted with sodium hydroxide and 4-hydroxybutylamine to form this compound.
Scientific Research Applications
2-[[(2-Ethyl-4-hydroxybutyl)amino]methyl]-4-fluorophenol has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is its use as an anticancer agent. This compound has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. It does this by inducing apoptosis, or programmed cell death, in cancer cells.
Properties
IUPAC Name |
2-[[(2-ethyl-4-hydroxybutyl)amino]methyl]-4-fluorophenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20FNO2/c1-2-10(5-6-16)8-15-9-11-7-12(14)3-4-13(11)17/h3-4,7,10,15-17H,2,5-6,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XITLFYSAVKCSEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCO)CNCC1=C(C=CC(=C1)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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